Lipophilicity (LogP) Advantage of 3,4-Bis(2-chloroethoxy)benzaldehyde Over 3,4-Dimethoxybenzaldehyde
The predicted octanol/water partition coefficient (LogP) of 3,4-bis(2-chloroethoxy)benzaldehyde is 2.8 [1]. This represents an increase of approximately 1.2 log units compared to 3,4-dimethoxybenzaldehyde (veratraldehyde), which has an experimental LogP of approximately 1.61 [2]. The 2‑chloroethoxy substituents confer substantially greater lipophilicity than methoxy groups, which may translate to enhanced membrane permeability and altered tissue distribution in biological systems.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 (predicted) |
| Comparator Or Baseline | 3,4-Dimethoxybenzaldehyde (veratraldehyde): LogP ≈ 1.61 (experimental) |
| Quantified Difference | ΔLogP ≈ +1.2 (target is ~16× more lipophilic) |
| Conditions | Predicted LogP for target compound (Molaid computational model); experimental LogP for comparator (literature consensus value) |
Why This Matters
A LogP difference of 1.2 units translates to roughly 16‑fold higher partitioning into lipid phases, which directly impacts bioavailability, cell‑based assay performance, and formulation requirements—making the compound a distinct choice when higher lipophilicity is desired in a synthetic intermediate or probe molecule.
- [1] Molaid Chemical Database. 3,4-Bis(2-chloroethoxy)benzaldehyde (164790-28-7): Computed Properties – LogP = 2.8. https://www.molaid.com/MS_3117457 (accessed 2026-05-10). View Source
- [2] PubChem. Veratraldehyde (3,4-Dimethoxybenzaldehyde, CID 8419): Experimental LogP = 1.61. https://pubchem.ncbi.nlm.nih.gov/compound/8419 (accessed 2026-05-10). View Source
